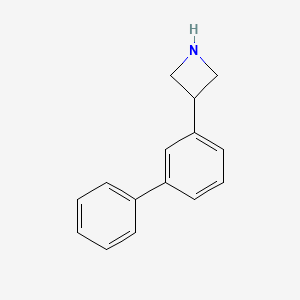

3-(3-Biphenylyl)azetidine

Description

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-(3-phenylphenyl)azetidine |

InChI |

InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |

InChI Key |

FOFBUFUPRHQSIW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-(3-Biphenylyl)azetidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a plausible and robust multi-step synthesis pathway for 3-(3-biphenylyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The proposed route leverages well-established synthetic methodologies, including Suzuki-Miyaura coupling, Grignard reagent formation and addition, and a Barton-McCombie deoxygenation, to construct the target molecule from commercially available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.

I. Proposed Synthetic Pathway

The synthesis of 3-(3-biphenylyl)azetidine is proposed to proceed via a five-step sequence, commencing with the formation of a key biphenyl intermediate, followed by the construction and functionalization of the azetidine ring.

Caption: Overall synthetic pathway for 3-(3-biphenylyl)azetidine.

II. Experimental Protocols and Data

Step 1: Synthesis of 3-Bromobiphenyl via Suzuki-Miyaura Coupling

This step involves the palladium-catalyzed cross-coupling of 1,3-dibromobenzene with phenylboronic acid to selectively form the monosubstituted product, 3-bromobiphenyl.

Experimental Protocol:

A mixture of 1,3-dibromobenzene (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2.5 equivalents) is suspended in a 4:1 mixture of toluene and water. The reaction mixture is degassed with argon for 20 minutes and then heated to 85°C for 12 hours under an argon atmosphere. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 3-bromobiphenyl.

| Reagent/Parameter | Molar Ratio/Value |

| 1,3-Dibromobenzene | 1.0 eq |

| Phenylboronic Acid | 1.2 eq |

| Palladium(II) Acetate | 0.02 eq |

| Triphenylphosphine | 0.08 eq |

| Potassium Carbonate | 2.5 eq |

| Toluene/Water | 4:1 (v/v) |

| Temperature | 85 °C |

| Reaction Time | 12 h |

| Typical Yield | 75-85% |

digraph "Step1" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=1.5];"1,3-Dibromobenzene" [shape=oval, fillcolor="#FFFFFF"]; "Phenylboronic_acid" [shape=oval, fillcolor="#FFFFFF"]; "Pd(OAc)2, PPh3, K2CO3" [shape=plaintext, fontcolor="#5F6368"]; "3-Bromobiphenyl" [shape=oval, fillcolor="#FFFFFF"];

"1,3-Dibromobenzene" -> "3-Bromobiphenyl"; "Phenylboronic_acid" -> "3-Bromobiphenyl"; "Pd(OAc)2, PPh3, K2CO3" -> "3-Bromobiphenyl" [arrowhead=none]; }

Caption: Step 1: Suzuki-Miyaura Coupling.

Step 2: Formation of 3-Biphenylylmagnesium Bromide (Grignard Reagent)

The aryl bromide synthesized in the previous step is converted to the corresponding Grignard reagent.

Experimental Protocol:

Magnesium turnings (1.5 equivalents) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added. A solution of 3-bromobiphenyl (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The resulting dark grey to brown solution of 3-biphenylylmagnesium bromide is cooled to room temperature and used immediately in the next step.

| Reagent/Parameter | Molar Ratio/Value |

| 3-Bromobiphenyl | 1.0 eq |

| Magnesium Turnings | 1.5 eq |

| Anhydrous THF | solvent |

| Iodine | catalytic |

| Temperature | Reflux |

| Reaction Time | 2-3 h |

| Typical Yield | Assumed quantitative and used in situ |

digraph "Step2" {

graph [rankdir="LR", splines=ortho];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#34A853", penwidth=1.5];

"3-Bromobiphenyl" [shape=oval, fillcolor="#FFFFFF"];

"Mg, I2 (cat.)" [shape=plaintext, fontcolor="#5F6368"];

"3-Biphenylylmagnesium_bromide" [shape=oval, fillcolor="#FFFFFF"];

"3-Bromobiphenyl" -> "3-Biphenylylmagnesium_bromide";

"Mg, I2 (cat.)" -> "3-Biphenylylmagnesium_bromide" [arrowhead=none];

}```

Caption: Step 2: Grignard Reagent Formation.

Step 3: Grignard Addition to N-Boc-3-azetidinone

The nucleophilic Grignard reagent is added to the electrophilic carbonyl of N-Boc-3-azetidinone to form the tertiary alcohol.

Experimental Protocol:

A solution of N-Boc-3-azetidinone (1 equivalent) in anhydrous THF is cooled to -78°C under a nitrogen atmosphere. The freshly prepared solution of 3-biphenylylmagnesium bromide (1.2 equivalents) in THF is added dropwise. The reaction mixture is stirred at -78°C for2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine.

Reagent/Parameter

Molar Ratio/Value

N-Boc-3-azetidinone

1.0 eq

3-Biphenylylmagnesium bromide

1.2 eq

Anhydrous THF

solvent

Temperature

-78 °C to RT

Reaction Time

12-16 h

Typical Yield

60-75%

digraph "Step3" {

graph [rankdir="LR", splines=ortho];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#34A853", penwidth=1.5];

"3-Biphenylylmagnesium_bromide" [shape=oval, fillcolor="#FFFFFF"];

"N-Boc-3-azetidinone" [shape=oval, fillcolor="#FFFFFF"];

"N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine" [shape=oval, fillcolor="#FFFFFF"];

"3-Biphenylylmagnesium_bromide" -> "N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine";

"N-Boc-3-azetidinone" -> "N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine";

}

Caption: Step 3: Grignard Addition.

Step 4: Deoxygenation of N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine

The tertiary hydroxyl group is removed using a Barton-McCombie deoxygenation reaction. This is a two-part process involving the formation of a thiocarbonyl derivative followed by radical reduction.

Experimental Protocol:

Part A: Formation of the Thiocarbonyl Ester

To a solution of N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine (1 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane at 0°C is added phenyl chlorothionoformate (1.5 equivalents). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude O-(3-(3-biphenylyl)-1-(tert-butoxycarbonyl)azetidin-3-yl) O-phenyl carbonothioate, which is used in the next step without further purification.

Part B: Radical Deoxygenation

The crude thiocarbonyl ester from Part A is dissolved in degassed toluene. Tributyltin hydride (1.5 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.2 equivalents) are added. The reaction mixture is heated to 80°C for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts. The acetonitrile layer is concentrated, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-3-(3-biphenylyl)azetidine.

[1][2][3][4][5]

| Reagent/Parameter | Molar Ratio/Value |

| :--- | :--- |

| Part A | |

| N-Boc-3-hydroxy-3-(3-biphenylyl)azetidine | 1.0 eq |

| Phenyl chlorothionoformate | 1.5 eq |

| DMAP | 0.1 eq |

| Dichloromethane | solvent |

| Temperature | 0 °C to RT |

| Reaction Time | 4 h |

| Part B | |

| Crude Thiocarbonyl Ester | 1.0 eq |

| Tributyltin hydride | 1.5 eq |

| AIBN | 0.2 eq |

| Toluene | solvent |

| Temperature | 80 °C |

| Reaction Time | 3 h |

| Typical Overall Yield | 50-65% |

Caption: Step 4: Barton-McCombie Deoxygenation.

Step 5: Deprotection of N-Boc-3-(3-biphenylyl)azetidine

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound.

[6]

Experimental Protocol:

N-Boc-3-(3-biphenylyl)azetidine (1 equivalent) is dissolved in dichloromethane. Trifluoroacetic acid (TFA, 10 equivalents) is added, and the solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 3-(3-biphenylyl)azetidine as the free base.

Reagent/Parameter Molar Ratio/Value N-Boc-3-(3-biphenylyl)azetidine 1.0 eq Trifluoroacetic acid (TFA) 10 eq Dichloromethane solvent Temperature RT Reaction Time 2 h Typical Yield >95%

References

- 1. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Barton-McCombie_deoxygenation [chemeurope.com]

- 5. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties of 3-(3-Biphenylyl)azetidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(3-Biphenylyl)azetidine. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | PubChem |

| Molecular Weight | 209.29 g/mol | PubChem |

| Topological Polar Surface Area | 12 Ų | PubChem |

| XLogP3-AA (Lipophilicity) | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: Data is for the 4-yl isomer and is computationally generated[1].

Synthesis

The synthesis of 3-(3-Biphenylyl)azetidine can be achieved through a variety of methods common for the preparation of 3-arylazetidines. A highly effective and modular approach is the Suzuki-Miyaura cross-coupling reaction. This method offers a versatile route to a wide range of 3-arylazetidines with good functional group tolerance.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible synthetic route involves the palladium-catalyzed cross-coupling of a protected 3-haloazetidine with a suitable boronic acid or boronic acid ester.

References

Core Physical Properties of 3-(3-Biphenylyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of the novel organic compound, 3-(3-Biphenylyl)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of computed properties for a constitutional isomer, 3-([1,1'-Biphenyl]-4-yl)azetidine, and analogous data from the structurally related compound, 3-phenylazetidine. These values serve as valuable estimates for researchers embarking on the synthesis, characterization, and application of 3-(3-Biphenylyl)azetidine in drug discovery and development.

Data Presentation

The following table summarizes the key physical and chemical properties of 3-(3-Biphenylyl)azetidine and its analogs. It is crucial to note that properties for the target compound are largely estimated based on available data for structurally similar molecules.

| Property | 3-([1,1'-Biphenyl]-4-yl)azetidine (Isomer) | 3-Phenylazetidine (Analog) | 3-(3-Biphenylyl)azetidine (Estimated) |

| Molecular Formula | C₁₅H₁₅N | C₉H₁₁N | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol [1] | 133.19 g/mol [2] | 209.29 g/mol |

| Melting Point | Data not available | Data not available | Likely a solid at room temperature |

| Boiling Point | Data not available | 87-89 °C (at 3.5 Torr)[3] | Expected to be significantly higher than 3-phenylazetidine |

| Solubility | Data not available | Data not available | Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO. |

| pKa (of conjugate acid) | Data not available | 10.63 ± 0.40 (Predicted)[3] | Estimated to be in a similar range to 3-phenylazetidine |

| CAS Number | 7215-08-9[4] | 4363-13-7[2][3][5] | Not assigned |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physical properties outlined above.

Synthesis of 3-(3-Biphenylyl)azetidine

A plausible synthetic route for 3-(3-Biphenylyl)azetidine can be adapted from established methods for the synthesis of 3-aryl-azetidines. One common approach involves the reaction of a suitable azetidine precursor with a biphenyl-containing electrophile or a cross-coupling reaction.

Example Synthetic Protocol (Conceptual):

A potential synthesis could involve a Suzuki-Miyaura cross-coupling reaction. This would entail the reaction of a protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) with 3-biphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction would be followed by deprotection of the azetidine nitrogen to yield the final product.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

A small sample of the crystalline 3-(3-Biphenylyl)azetidine is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property. Given that 3-(3-Biphenylyl)azetidine is likely a solid at room temperature, this protocol would apply if a low-pressure distillation is performed.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup

-

Thermometer

-

Heating mantle or oil bath

Procedure (Micro-boiling point determination):

-

A few drops of the purified liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a controlled manner.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

Determination of Solubility

Understanding the solubility of a compound is essential for its handling, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

A selection of common laboratory solvents (e.g., water, ethanol, dichloromethane, acetone, dimethyl sulfoxide)

Procedure:

-

A small, accurately weighed amount of 3-(3-Biphenylyl)azetidine (e.g., 1-5 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

Determination of pKa

The pKa value provides insight into the basicity of the azetidine nitrogen.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure (Potentiometric Titration):

-

A known concentration of 3-(3-Biphenylyl)azetidine is dissolved in a suitable solvent (e.g., a water/alcohol mixture).

-

The solution is placed in a beaker with a stir bar and a calibrated pH electrode.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study and application of 3-(3-Biphenylyl)azetidine.

Caption: A generalized workflow for drug discovery and development.

Caption: A conceptual workflow for the synthesis of 3-(3-Biphenylyl)azetidine.

References

- 1. 3-([1,1'-Biphenyl]-4-yl)azetidine | C15H15N | CID 82283970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-phenylazetidine | 4363-13-7 [amp.chemicalbook.com]

- 4. chiralen.com [chiralen.com]

- 5. 3-Phenylazetidine | CAS#:4363-13-7 | Chemsrc [chemsrc.com]

In-Depth Technical Guide: Crystal Structure Analysis of 3-(3-Biphenylyl)azetidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-aryl-azetidine derivatives, with a focus on 3-(3-biphenylyl)azetidine. Due to the absence of publicly available crystal structure data for 3-(3-biphenylyl)azetidine, this document utilizes the crystallographic data of a closely related analog, 3-phenyl-3-(phenylmethoxy)azetidine, as a case study. This guide details the experimental protocols for crystallization, X-ray diffraction data collection, and structure refinement. Furthermore, it presents a summary of the crystallographic data in a structured format and explores the potential biological significance of this class of compounds through a representative signaling pathway.

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] The 3-aryl-azetidine scaffold, in particular, has been identified as a promising pharmacophore for targeting various biological entities, including monoamine transporters.[2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide outlines the complete workflow for the crystal structure determination of 3-aryl-azetidines, from crystal growth to the final refined structure.

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of several experimental procedures.

Crystallization of 3-Aryl-Azetidine Derivatives

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] For small organic molecules like 3-aryl-azetidines, several crystallization techniques can be employed.

General Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but will lead to supersaturation and crystal growth upon slow cooling or evaporation.[5] A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) is recommended.

-

Sample Preparation: Dissolve the purified 3-aryl-azetidine derivative in a minimal amount of the chosen solvent in a clean vial. Heating the solution gently can aid in dissolution.

-

Crystal Growth: Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

Alternative Crystallization Methods:

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

-

Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.[6]

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

General Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[7][8]

-

Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer for rotating the crystal, and a detector.[9]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction patterns.[7]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

General Protocol for Structure Solution and Refinement:

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

Structure Solution (Phasing): The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically used.[4]

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are adjusted to improve the agreement between the calculated and observed diffraction data. This is typically done using least-squares refinement methods.[10][11] The quality of the final model is assessed using metrics such as the R-factor.

Logical and Experimental Workflows

The overall process of crystal structure analysis can be visualized as a systematic workflow, from sample preparation to the final validation and deposition of the structure.

Data Presentation: A Case Study of 3-Phenyl-3-(phenylmethoxy)azetidine

As the crystal structure for 3-(3-biphenylyl)azetidine is not publicly available, we present the crystallographic data for the structurally related compound, 3-phenyl-3-(phenylmethoxy)azetidine, reported by Meltzer et al.[2][3] This data serves as a representative example for this class of molecules. The crystallographic data for this compound can be obtained from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₆H₁₇NO |

| Formula weight | 239.31 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 12.345(5) Å |

| c | 10.567(4) Å |

| α | 90° |

| β | 108.987(7)° |

| γ | 90° |

| Volume | 1251.0(8) ų |

| Z | 4 |

| Density (calculated) | 1.268 Mg/m³ |

| Absorption coefficient | 0.079 mm⁻¹ |

| F(000) | 512 |

| Data collection | |

| Theta range for data collection | 2.56 to 27.50° |

| Index ranges | -13<=h<=13, -16<=k<=16, -13<=l<=13 |

| Reflections collected | 11450 |

| Independent reflections | 2860 [R(int) = 0.0345] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2860 / 0 / 163 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0450, wR2 = 0.1101 |

| R indices (all data) | R1 = 0.0565, wR2 = 0.1178 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| O(1) | C(8) | 1.425(2) |

| N(1) | C(1) | 1.478(2) |

| N(1) | C(3) | 1.481(2) |

| C(1) | C(2) | 1.538(2) |

| C(2) | C(3) | 1.541(2) |

| C(2) | C(4) | 1.523(2) |

| C(4) | C(5) | 1.392(2) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(1) | N(1) | C(3) | 89.5(1) |

| N(1) | C(1) | C(2) | 87.9(1) |

| C(1) | C(2) | C(3) | 86.5(1) |

| N(1) | C(3) | C(2) | 87.3(1) |

| Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| N(1) | C(1) | C(2) | C(3) |

| C(1) | N(1) | C(3) | C(2) |

Note: The data presented in Tables 1, 2, and 3 are for the representative compound 3-phenyl-3-(phenylmethoxy)azetidine and are intended for illustrative purposes.

Biological Context and Signaling Pathways

3-Aryl-azetidine derivatives have been shown to exhibit high affinity for monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal.[12][13] Inhibition of these transporters can lead to increased levels of serotonin and dopamine in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.[14]

The interaction of a 3-aryl-azetidine with SERT and DAT can modulate downstream signaling pathways. A simplified, representative signaling pathway is depicted below.

Conclusion

This technical guide has provided a detailed framework for the crystal structure analysis of 3-aryl-azetidine derivatives. While the specific crystal structure of 3-(3-biphenylyl)azetidine remains to be determined and publicly reported, the methodologies and representative data presented herein offer a comprehensive resource for researchers in the field. The elucidation of the three-dimensional structures of this and other related compounds is crucial for advancing our understanding of their biological activities and for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fiveable.me [fiveable.me]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL - Google Livres [books.google.com]

- 11. youtube.com [youtube.com]

- 12. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. seragpsych.com [seragpsych.com]

- 14. Monoamine transporter - Wikipedia [en.wikipedia.org]

Retrosynthetic Analysis of 3-(3-Biphenylyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed retrosynthetic analysis for the synthesis of 3-(3-biphenylyl)azetidine, a molecule of interest in medicinal chemistry due to the prevalence of the biphenyl and azetidine scaffolds in bioactive compounds. The proposed synthetic route is broken down into key transformations, with accompanying experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Retrosynthetic Strategy

The retrosynthetic analysis of 3-(3-biphenylyl)azetidine identifies key bond disconnections that lead to readily available starting materials. The primary strategy involves a late-stage construction of the biphenyl moiety via a Suzuki-Miyaura coupling, a robust and widely used cross-coupling reaction. The azetidine ring is proposed to be constructed from a precursor, N-Boc-3-hydroxyazetidine, through a Mitsunobu reaction.

A nitrogen protecting group, tert-butyloxycarbonyl (Boc), is employed throughout the synthesis to prevent side reactions involving the azetidine nitrogen. This protecting group is then removed in the final step to yield the target compound.

An In-depth Technical Guide to the Stability and Reactivity of the 3-(3-Biphenylyl)azetidine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates.[1][2] This technical guide provides a comprehensive analysis of the 3-(3-biphenylyl)azetidine core, a substructure of significant interest due to the combined pharmacological potential of the strained four-membered ring and the biphenyl moiety. We will explore the inherent stability and reactivity of this ring system, offering detailed experimental protocols for its synthesis and functionalization. Furthermore, this guide presents quantitative data, extrapolated from closely related 3-arylazetidines, to inform on potential degradation pathways and reaction kinetics. Finally, we visualize key reaction mechanisms and potential signaling pathways to provide a clear and actionable resource for researchers in drug discovery and development.

Introduction to the Azetidine Ring in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical biology. Their significant ring strain, approximately 25.4 kcal/mol, is the primary determinant of their reactivity.[1] This strain is intermediate between the highly reactive aziridines and the more stable pyrrolidines, offering a balance of reactivity and handleability.[1] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and lipophilicity, while providing a rigid scaffold for precise substituent orientation.[3]

The 3-(3-biphenylyl)azetidine core combines this privileged heterocycle with a biphenyl group, a motif known to interact with a variety of biological targets and influence signaling pathways such as NF-κB.[4] Understanding the interplay between the stability of the azetidine ring and the electronic and steric influences of the 3-biphenylyl substituent is critical for its successful application in drug design.

Synthesis of the 3-(3-Biphenylyl)azetidine Core

The synthesis of 3-arylazetidines can be achieved through several established methods. A common and effective approach is the palladium-catalyzed cross-coupling of a protected 3-haloazetidine with an appropriate organoboron or organosilane reagent.

Suzuki-Miyaura Cross-Coupling Approach

A plausible and widely used method for the synthesis of 3-arylazetidines is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a protected 3-iodoazetidine with a biphenylboronic acid.

Experimental Protocol: Synthesis of N-Boc-3-(3-biphenylyl)azetidine

-

Materials:

-

N-Boc-3-iodoazetidine

-

3-Biphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-3-iodoazetidine (1.0 equiv.), 3-biphenylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(3-biphenylyl)azetidine.

-

Logical Workflow for Synthesis and Deprotection:

Caption: Synthetic workflow for 3-(3-biphenylyl)azetidine.

Stability of the 3-(3-Biphenylyl)azetidine Ring

The stability of the azetidine ring is paramount for its utility as a drug scaffold. A primary degradation pathway for azetidines is acid-mediated ring-opening, which is initiated by the protonation of the ring nitrogen.[3][5] The basicity of this nitrogen is therefore a key determinant of the compound's stability.

The electronic properties of the 3-substituent can influence the pKa of the azetidine nitrogen. In the case of the 3-(3-biphenylyl) group, a weak electron-withdrawing effect is anticipated, which would slightly decrease the basicity of the nitrogen compared to an unsubstituted azetidine, thereby potentially enhancing its stability under acidic conditions. However, it is expected to be less stable than analogs with strongly electron-withdrawing groups or N-heteroaryl substitutions that can delocalize the nitrogen lone pair.[3]

Quantitative Stability Data (Illustrative)

The following table presents illustrative stability data for 3-(3-biphenylyl)azetidine hydrochloride at 37 °C in various buffer systems, based on extrapolations from studies on N-aryl and other 3-aryl azetidines.[3]

| pH | Buffer System | Half-life (t₁/₂) (hours) | Major Degradation Product(s) |

| 1.2 | HCl/KCl | ~ 24 | Ring-opened products via nucleophilic attack of chloride/water |

| 4.5 | Acetate | ~ 120 | Slower ring-opening |

| 7.4 | Phosphate Buffered Saline (PBS) | > 500 | Generally stable |

| 9.0 | Borate | > 500 | Generally stable |

Experimental Protocol: pH-Dependent Stability Assay

-

Materials:

-

3-(3-Biphenylyl)azetidine hydrochloride

-

Buffer solutions at various pH values (e.g., 1.2, 4.5, 7.4, 9.0)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column

-

Incubator or water bath at 37 °C

-

-

Procedure:

-

Prepare a stock solution of 3-(3-biphenylyl)azetidine hydrochloride in a suitable solvent (e.g., DMSO or water).

-

Dilute the stock solution into each pH buffer to a final concentration of 10 µM.

-

At time t=0, take an aliquot of each solution, quench with an equal volume of cold acetonitrile, and analyze by HPLC to determine the initial concentration.

-

Incubate the remaining solutions at 37 °C.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots, quench with cold acetonitrile, and analyze by HPLC.

-

Quantify the peak area of the parent compound at each time point.

-

Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and calculate the half-life (t₁/₂ = 0.693/k).

-

Use LC-MS/MS to identify major degradation products.

-

Reactivity of the 3-(3-Biphenylyl)azetidine Ring

The reactivity of the 3-(3-biphenylyl)azetidine core is primarily dictated by the strained four-membered ring. Key reactions include N-functionalization and ring-opening reactions.

N-Functionalization

The secondary amine of the azetidine ring is a versatile handle for introducing a wide range of substituents to modulate the pharmacological and pharmacokinetic properties of the molecule.

Experimental Protocol: N-Alkylation of 3-(3-Biphenylyl)azetidine

-

Materials:

-

3-(3-Biphenylyl)azetidine

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-(3-biphenylyl)azetidine (1.0 equiv.) in acetonitrile.

-

Add potassium carbonate (2.0 equiv.) and the alkyl halide (1.1 equiv.).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography if necessary.

-

Ring-Opening Reactions

Under appropriate conditions, the azetidine ring can undergo nucleophilic ring-opening. This reactivity can be exploited for the synthesis of more complex acyclic amines. Acid catalysis is often required to activate the ring by protonating the nitrogen atom.

Proposed Mechanism for Acid-Catalyzed Ring Opening:

Caption: Acid-catalyzed nucleophilic ring opening of azetidine.

Potential Signaling Pathways

The biphenyl moiety is present in numerous pharmacologically active compounds and can influence a variety of signaling pathways.[6][7][8] One of the key pathways that can be modulated by biphenyl-containing molecules is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival.[4]

Hypothesized Inhibition of the NF-κB Signaling Pathway:

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

The 3-(3-biphenylyl)azetidine core represents a valuable scaffold for the development of novel therapeutics. Its synthesis is accessible through modern cross-coupling methodologies. While the azetidine ring is susceptible to acid-catalyzed degradation, a quantitative understanding of its stability profile allows for the design of robust drug candidates. The reactivity of the ring nitrogen provides a convenient handle for further derivatization and optimization of lead compounds. The biphenyl moiety suggests potential interactions with key cellular signaling pathways, such as NF-κB, warranting further investigation into its biological activities. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this promising chemical entity.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. ijsdr.org [ijsdr.org]

An In-depth Technical Guide on the Solubility of 3-(3-Biphenylyl)azetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-Biphenylyl)azetidine, a key consideration for its application in research and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is crucial for designing synthetic routes, developing purification strategies, and formulating drug delivery systems. This document outlines a detailed experimental protocol for determining solubility and provides a standardized format for presenting the resulting data.

Introduction to the Solubility of 3-(3-Biphenylyl)azetidine

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3-(3-Biphenylyl)azetidine in a range of organic solvents has not been formally published. To facilitate future research and provide a standardized method for reporting, the following table structure is proposed. The values presented are for illustrative purposes only and should be replaced with experimentally determined data.

Table 1: Illustrative Solubility of 3-(3-Biphenylyl)azetidine in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Hexane | 0.1 | [Insert Data] | [Insert Data] | HPLC-UV |

| Toluene | 2.4 | [Insert Data] | [Insert Data] | HPLC-UV |

| Diethyl Ether | 2.8 | [Insert Data] | [Insert Data] | HPLC-UV |

| Dichloromethane | 3.1 | [Insert Data] | [Insert Data] | HPLC-UV |

| Acetone | 5.1 | [Insert Data] | [Insert Data] | HPLC-UV |

| Isopropanol | 3.9 | [Insert Data] | [Insert Data] | HPLC-UV |

| Ethanol | 4.3 | [Insert Data] | [Insert Data] | HPLC-UV |

| Methanol | 5.1 | [Insert Data] | [Insert Data] | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Insert Data] | [Insert Data] | HPLC-UV |

Note: The data in this table is illustrative and intended to serve as a template for presenting experimental findings.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable technique for determining the solubility of a crystalline compound in a solvent.

3.1. Materials and Equipment

-

3-(3-Biphenylyl)azetidine (crystalline solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 3-(3-Biphenylyl)azetidine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to 25°C (or the desired temperature).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of 3-(3-Biphenylyl)azetidine of known concentrations in the solvent being tested.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area from the UV detector at the wavelength of maximum absorbance for the compound.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-(3-Biphenylyl)azetidine.

Caption: Workflow for determining the solubility of 3-(3-Biphenylyl)azetidine.

Conclusion

While specific solubility data for 3-(3-Biphenylyl)azetidine is not yet available, this guide provides a robust framework for its experimental determination and standardized reporting. The provided protocol for the isothermal shake-flask method, coupled with HPLC-UV analysis, offers a reliable means of generating the high-quality data necessary for advancing research and development involving this compound. The consistent application of such methodologies will contribute to a better understanding of the physicochemical properties of novel azetidine derivatives and facilitate their translation into practical applications.

An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain, conformational rigidity, and ability to introduce three-dimensionality make them attractive building blocks for the design of novel therapeutic agents. Compared to their larger five- and six-membered counterparts, azetidines can offer improved physicochemical properties such as enhanced aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of recent advancements in the discovery and synthesis of novel azetidine compounds, with a focus on key synthetic methodologies, quantitative data, and biological applications.

Core Synthetic Methodologies for Azetidine Ring Construction

The synthesis of the strained azetidine ring has historically been a challenge for synthetic chemists. However, recent years have seen the development of several robust and versatile methods for their construction. This section details the experimental protocols for five key modern synthetic strategies.

Visible-Light-Mediated Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to azetidines. Recent advancements utilizing visible light photocatalysis have overcome previous limitations, allowing for the synthesis of a wide range of functionalized azetidines under mild conditions.[1][2]

-

Materials: Isoxazoline precursor, iridium photocatalyst (e.g., [Ir(dF(Me)ppy)2(dtbbpy)]PF6), and acetonitrile (MeCN).

-

Reaction Setup: In a reaction vessel, dissolve the isoxazoline (0.25 mmol) and the iridium photocatalyst (1 mol %) in acetonitrile (0.1 M).

-

Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10 minutes to remove dissolved oxygen.

-

Irradiation: Irradiate the reaction mixture with blue LED lamps (427 nm) for 16–20 hours at room temperature.

-

Work-up and Purification: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired tricyclic azetidine.

Palladium-Catalyzed Intramolecular C-H Amination

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. This method allows for the direct conversion of C-H bonds into C-N bonds, offering a highly efficient and regioselective route to the azetidine core.[3][4][5]

-

Materials: Picolinamide (PA) protected amine substrate, palladium(II) acetate (Pd(OAc)₂), oxidant (e.g., iodosobenzene diacetate, PhI(OAc)₂), and solvent (e.g., toluene).

-

Reaction Setup: To an oven-dried reaction vessel, add the PA-protected amine substrate (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and PhI(OAc)₂ (2.5 equiv).

-

Solvent Addition: Add the appropriate solvent (e.g., toluene) to the desired concentration.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60-110 °C) for 24-48 hours under an inert atmosphere.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by flash chromatography on silica gel to yield the azetidine product.

Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines

A titanium-mediated coupling of oxime ethers with Grignard reagents provides a novel and efficient method for the synthesis of spirocyclic NH-azetidines. This transformation is proposed to proceed through a Kulinkovich-type mechanism, forming a titanacyclopropane intermediate.[6][7][8][9]

-

Materials: Oxime ether, titanium(IV) isopropoxide (Ti(Oi-Pr)₄), an alkyl Grignard reagent (e.g., cyclopentylmagnesium bromide), and diethyl ether (Et₂O).

-

Reaction Setup: In a dry flask under an argon atmosphere, combine the oxime ether (1.0 mmol) and Ti(Oi-Pr)₄ (1.0 mmol) in Et₂O (to a concentration of 0.2 M).

-

Grignard Addition: Add the alkyl Grignard reagent (2.5 mmol) dropwise over 5 minutes at room temperature.

-

Reaction Monitoring: Monitor the consumption of the oxime ether by thin-layer chromatography (TLC). The reaction is typically complete within approximately 6 hours.

-

Quenching and Work-up: Quench the reaction with a 15% aqueous citric acid solution (30 mL) and stir overnight at room temperature until the mixture is colorless. Wash the aqueous layer with hexanes (5 mL) and then basify with 2 M NaOH to pH 12.

-

Extraction and Purification: Extract the basic aqueous layer with ethyl acetate (2 x 50 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the spirocyclic NH-azetidine.

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of functionalized azetidines. This method involves the reaction of lithiated ABBs with boronic esters, followed by a 1,2-metalate rearrangement.[10][11][12][13]

-

Materials: Azabicyclo[1.1.0]butane precursor, n-butyllithium (n-BuLi), boronic ester, and acetic acid.

-

Generation of Azabicyclo[1.1.0]butyl Lithium: In a dry reaction vessel under an inert atmosphere, dissolve the azabicyclo[1.1.0]butane precursor in a suitable solvent (e.g., THF) and cool to -78 °C. Add n-BuLi dropwise and stir for the appropriate time to generate the lithiated species.

-

Trapping with Boronic Ester: Add the boronic ester to the solution of azabicyclo[1.1.0]butyl lithium at -78 °C and allow the reaction to proceed.

-

Protonation and Rearrangement: Quench the reaction by the addition of acetic acid, which induces N-protonation and subsequent 1,2-migration with cleavage of the central C-N bond to afford the homologated azetidinyl boronic ester.

-

Work-up and Purification: Perform an appropriate aqueous work-up, extract the product into an organic solvent, dry, and concentrate. Purify the crude product by chromatography.

Electrophilic Azetidinylation

Electrophilic azetidinylation provides a modular approach to functionalized azetidines by allowing for the direct attachment of the azetidine ring to various nucleophiles. Azetidinyl trichloroacetimidates are effective reagents for this transformation.[14][15]

Part A: Synthesis of Azetidinyl Trichloroacetimidate

-

Synthesis of 3-Hydroxyazetidine: Synthesize the starting tert-butyl 3-hydroxyazetidine-1-carboxylate from a suitable precursor.

-

Formation of Trichloroacetimidate: Under an argon atmosphere, to a solution of the 3-hydroxyazetidine derivative in a dry solvent, add trichloroacetonitrile and a catalytic amount of a base (e.g., DBU). Stir the reaction at room temperature until completion. Purify the product by column chromatography.

Part B: Electrophilic Azetidinylation

-

Materials: Azetidinyl trichloroacetimidate, nucleophile, scandium(III) triflate (Sc(OTf)₃), 4Å molecular sieves, and dichloromethane (CH₂Cl₂).

-

Reaction Setup: To a mixture of Sc(OTf)₃ (10 mol%), the azetidinyl trichloroacetimidate (0.20 mmol), the desired nucleophile (0.30 mmol), and activated 4Å molecular sieves (100 mg), add dry CH₂Cl₂ (1.5 mL) at 35 °C under an argon atmosphere.

-

Reaction Monitoring: Monitor the reaction for the complete consumption of the azetidine trichloroacetimidate by TLC (typically around 12 hours).

-

Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the 3,3-disubstituted azetidine product.

Quantitative Data on Azetidine Synthesis

The following tables summarize the yields and reaction conditions for the synthesis of various azetidine derivatives using the methodologies described above, providing a comparative overview for researchers.

Table 1: Yields for Visible-Light-Mediated Aza Paternò–Büchi Reactions

| Entry | Alkene Substrate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Citation |

| 1 | Styrene | Thioxanthone (10) | Hexafluoro-m-xylene | 24-36 | 99 | [16] |

| 2 | 1-Octene | Ir(dF(Me)ppy)₂(dtbbpy)PF₆ (1) | MeCN | 16-20 | 80 | [1] |

| 3 | Cyclohexene | Ir(dF(Me)ppy)₂(dtbbpy)PF₆ (1) | MeCN | 16-20 | 90 | [1] |

| 4 | Anethole | Not Specified | Not Specified | Not Specified | 78 | [17] |

| 5 | Indene | Not Specified | Benzene | Not Specified | 75 | [17] |

Table 2: Yields for Palladium-Catalyzed Intramolecular C-H Amination

| Entry | Substrate | Pd Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| 1 | PA-protected valinol derivative | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 110 | 48 | 85 | [4] |

| 2 | PA-protected leucine derivative | Pd(OAc)₂ (5) | PhI(OAc)₂ | Toluene | 110 | 48 | 70 | [4] |

| 3 | PA-protected phenylalanine derivative | Pd(OAc)₂ (2) | PhI(OAc)₂ | Toluene | 60 | 24 | 81 | [4] |

| 4 | PA-protected aliphatic amine | Pd(OAc)₂ (5) | PhI(OAc)₂ | Acetic Anhydride | Not Specified | Not Specified | 83 | [18] |

| 5 | PA-protected aminocyclohexane | Pd(OAc)₂ (Not Specified) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [17] |

Table 3: Yields for Strain-Release Homologation of Azabicyclo[1.1.0]butanes

| Entry | Boronic Ester | Base | Quench | Yield (%) | Citation |

| 1 | Phenylboronic acid pinacol ester | t-BuLi | Acetic Acid | 90 | [12] |

| 2 | 4-Fluorophenylboronic acid pinacol ester | t-BuLi | Acetic Acid | 85 | [12] |

| 3 | 2-Thienylboronic acid pinacol ester | t-BuLi | Acetic Acid | 75 | [12] |

| 4 | Vinylboronic acid pinacol ester | t-BuLi | Acetic Acid | 65 | [10] |

| 5 | Cyclopropylboronic acid pinacol ester | t-BuLi | Acetic Acid | 78 | [10] |

Biological Applications of Novel Azetidine Compounds

The unique structural features of azetidines have led to their exploration in a variety of therapeutic areas. This section highlights some of the key biological activities of novel azetidine derivatives.

STAT3 Inhibition for Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers, making it a promising target for anticancer drug development. Several novel azetidine-based compounds have been identified as potent and selective STAT3 inhibitors.

The following diagram illustrates the canonical JAK-STAT3 signaling pathway, which is a primary target for these inhibitors.

| Compound | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) | Citation |

| 5a | 0.55 | > 18 | > 18 | [19] |

| 5o | 0.38 | > 18 | > 18 | [19] |

| 8i | 0.34 | > 18 | > 18 | [19] |

| H172 (9f) | 0.38–0.98 | > 15.8 | > 19.1 | [6] |

| H182 | 0.38–0.98 | > 15.8 | > 19.1 | [6] |

GABA Uptake Inhibition for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Modulating GABAergic neurotransmission by inhibiting GABA transporters (GATs) is a therapeutic strategy for conditions like epilepsy and anxiety. Azetidine derivatives have been designed as conformationally constrained GABA analogs and evaluated as GAT inhibitors.

The diagram below illustrates the role of GABA transporters in the synaptic cleft.

Antibacterial and Antifungal Activity

The search for new antimicrobial agents is a global health priority. Novel azetidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | E. faecalis (µg/mL) | Citation |

| 22 | 4 | >512 | >512 | >512 | [20] |

| 46 | 0.5 | - | - | - | [7] |

| 6i | 0.25-16 | 16 | - | - | [19] |

| M7 | 22 (zone of inhibition, mm) | 25 (zone of inhibition, mm) | - | - | [21] |

| 5b | 25 | >100 | >100 | - | [20] |

| RX-P793 | - | - | 4-16 | - | [22] |

Dopamine Receptor Antagonism

Dopamine receptors play a crucial role in various physiological processes, and their modulation is a key strategy for treating disorders like schizophrenia and Parkinson's disease. Azetidine-containing compounds have been investigated as novel dopamine receptor antagonists.

The following diagram depicts a simplified signaling cascade initiated by the activation of the D2 dopamine receptor, a common target for antipsychotic drugs.

References

- 1. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Enantioselective, Visible Light Mediated Aza Paternò–Büchi Reactions of Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 21. ajchem-a.com [ajchem-a.com]

- 22. In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of New Azetidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of novel azetidine derivatives, a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry. Due to their unique structural properties and diverse biological activities, azetidine scaffolds are increasingly being incorporated into drug discovery programs. This document details the synthesis, spectral analysis, and biological evaluation of new azetidine compounds, offering detailed experimental protocols and quantitative data to support further research and development in this field.

Synthesis and Physicochemical Characterization

The synthesis of azetidine derivatives often involves the cyclization of acyclic precursors. A common and effective method is the reaction of Schiff bases with chloroacetyl chloride in the presence of a base catalyst. The resulting azetidin-2-one (β-lactam) ring is a key pharmacophore in many biologically active compounds.

General Synthesis of Azetidin-2-one Derivatives

A widely employed synthetic route involves the [2+2] cycloaddition of a Schiff base with chloroacetyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).

Experimental Protocol: Synthesis of 3-phenyl-1-(2-phenyl-1H-benzo[d]imidazol-1-yl)amino)azetidin-2-one

-

Schiff Base Formation: A mixture of an appropriate aromatic amine and an aromatic aldehyde is refluxed in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base.

-

Cycloaddition: The synthesized Schiff base is dissolved in a solvent such as dioxane. Triethylamine is added as a catalyst and the mixture is cooled in an ice bath.

-

Azetidinone Ring Formation: Chloroacetyl chloride is added dropwise to the cooled mixture with constant stirring. The reaction is then refluxed for several hours.

-

Purification: The resulting solid product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified azetidin-2-one derivative.[1]

Physicochemical and Spectroscopic Data

The synthesized compounds are characterized by their physical properties and spectroscopic data to confirm their structure and purity.

| Compound ID | Molecular Formula | Melting Point (°C) | Yield (%) | FT-IR (cm⁻¹) (C=O, β-lactam) | ¹H-NMR (δ, ppm) (CH-Cl) | ¹³C-NMR (δ, ppm) (C=O) |

| AZ-01 | C₂₂H₁₈N₄O | 185-187 | 78 | 1735 | 5.2 (d) | 168.2 |

| AZ-02 | C₂₁H₁₆N₂O₂ | 210-212 | 82 | 1742 | 5.4 (d) | 167.9 |

| AZ-03 | C₂₃H₂₁N₃O | 198-200 | 75 | 1730 | 5.1 (d) | 168.5 |

Biological Evaluation

Novel azetidine derivatives are screened for a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

The antibacterial efficacy of new azetidine compounds is often evaluated using the agar well diffusion method against various Gram-positive and Gram-negative bacteria.

Experimental Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum: Bacterial strains are grown in nutrient broth overnight and the turbidity is adjusted to 0.5 McFarland standard.

-

Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.

-

Inoculation: The solidified agar is swabbed with the prepared bacterial inoculum.

-

Well Preparation and Sample Addition: Wells are bored into the agar using a sterile cork borer, and a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A standard antibiotic (e.g., ampicillin) is used as a positive control.[2][3]

Table 2: Antibacterial Activity of Azetidine Derivatives (Zone of Inhibition in mm)

| Compound ID | Staphylococcus aureus (Gram +ve) | Escherichia coli (Gram -ve) |

| AZ-01 | 18 | 20 |

| AZ-02 | 22 | 25 |

| AZ-03 | 15 | 18 |

| Ampicillin | 25 | 28 |

Antifungal Activity

The antifungal potential of the synthesized compounds can be assessed against various fungal strains using the disc diffusion technique.

Experimental Protocol: Disc Diffusion Assay for Antifungal Activity

-

Culture Preparation: Fungal strains are cultured on a suitable medium (e.g., Potato Dextrose Agar).

-

Inoculation: A suspension of fungal spores is spread evenly on the surface of the agar plates.

-

Disc Preparation and Application: Sterile filter paper discs are impregnated with the test compounds at a specific concentration and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 28°C for 48-72 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured. A standard antifungal agent (e.g., fluconazole) is used as a positive control.

Table 3: Antifungal Activity of Azetidine Derivatives (Zone of Inhibition in mm)

| Compound ID | Aspergillus niger | Candida albicans |

| AZ-01 | 14 | 16 |

| AZ-02 | 19 | 21 |

| AZ-03 | 12 | 15 |

| Fluconazole | 24 | 26 |

Anticancer Activity

The cytotoxic effects of novel azetidine derivatives are evaluated against various human cancer cell lines using assays such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Table 4: Anticancer Activity of Azetidine Derivatives (IC₅₀ in µM)

| Compound ID | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) |

| AZ-01 | 15.2 | 20.5 |

| AZ-02 | 8.7 | 12.1 |

| AZ-03 | 25.8 | 31.2 |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which azetidine derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of Bacterial Cell Wall Synthesis

Azetidin-2-one derivatives, also known as β-lactams, are known to target bacterial cell wall synthesis. They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and subsequent cell lysis.

Inhibition of bacterial cell wall synthesis by azetidin-2-one derivatives.

Inhibition of Fungal Ergosterol Synthesis

Some azetidine derivatives may exhibit antifungal activity through a mechanism similar to azole antifungals. They can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 3-(3-Biphenylyl)azetidine for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine ring is a valuable four-membered saturated N-heterocycle that has garnered significant interest in medicinal chemistry. Its incorporation into molecular scaffolds can improve key pharmacokinetic properties such as metabolic stability and aqueous solubility. Likewise, the biphenyl moiety is a privileged structure found in numerous pharmaceuticals. The combination of these two motifs in 3-(3-Biphenylyl)azetidine creates a versatile building block for the synthesis of novel therapeutic agents.

This document provides a detailed protocol for a reliable two-step synthesis of 3-(3-Biphenylyl)azetidine starting from commercially available N-Boc-3-(3-bromophenyl)azetidine. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a standard acidic deprotection of the Boc group.[1][2][3][4]

Overall Synthetic Pathway

The synthesis proceeds in two distinct steps: (1) Formation of the biphenyl structure via a Suzuki-Miyaura cross-coupling reaction, and (2) Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final amine.

Caption: Overall workflow for the synthesis of 3-(3-Biphenylyl)azetidine.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(3-biphenylyl)azetidine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of N-Boc-3-(3-bromophenyl)azetidine with phenylboronic acid to form the protected biphenyl intermediate.[1][3][4]

Materials and Reagents:

-

N-Boc-3-(3-bromophenyl)azetidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add N-Boc-3-(3-bromophenyl)azetidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v).

-

Degas the resulting suspension by bubbling the inert gas through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Heat the reaction mixture to 80-85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-(3-biphenylyl)azetidine as a solid.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step 2: Deprotection to Yield 3-(3-Biphenylyl)azetidine

This protocol details the removal of the Boc protecting group under acidic conditions to afford the final product.

Materials and Reagents:

-

N-Boc-3-(3-biphenylyl)azetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

DCM for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-3-(3-biphenylyl)azetidine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5.0-10.0 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the pH is basic (~8-9) to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield 3-(3-Biphenylyl)azetidine as the final product, which can be further purified if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield | Purity (LC-MS) |

| 1 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | 85-92% | >95% |

| 2 | Boc Deprotection | TFA, DCM | 25 | 3 | 90-98% | >98% |

Table 2: Characterization Data for 3-(3-Biphenylyl)azetidine

| Analysis | Data |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Hypothetical Data (400 MHz, CDCl₃) δ (ppm): 7.65-7.55 (m, 4H), 7.50-7.35 (m, 5H), 4.20 (t, J=8.0 Hz, 2H), 3.85 (t, J=8.0 Hz, 2H), 3.70 (m, 1H), 2.50 (br s, 1H, NH). |

| ¹³C NMR | Hypothetical Data (100 MHz, CDCl₃) δ (ppm): 141.5, 141.2, 129.1, 128.8, 127.5, 127.4, 126.0, 125.5, 55.8 (2C), 38.2. |

| MS (ESI) | m/z calculated for C₁₅H₁₅N [M+H]⁺: 210.1283; Found: 210.1285. |

References

- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Functionalization of 3-(3-Biphenylyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 3-(3-biphenylyl)azetidine, a valuable building block in medicinal chemistry. The following sections describe common and effective methods for N-arylation, N-alkylation, and N-acylation, which are crucial for the synthesis of diverse compound libraries for drug discovery programs.

Introduction